molecular formula C8H9Cl2NO B6335449 (R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol CAS No. 1212816-55-1

(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol

Cat. No.: B6335449
CAS No.: 1212816-55-1
M. Wt: 206.07 g/mol
InChI Key: GTRJRSYOEJFYII-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a carbon atom, which is further bonded to a 2,5-dichlorophenyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

    Enzymatic Resolution: Employing enzymes to achieve the desired enantiomeric purity of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a fully saturated amine

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The 2,5-dichlorophenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol: Similar structure with a methylamino group instead of an amino group.

    2,5-Dichlorophenethyl Alcohol: Lacks the amino group, only contains the hydroxyl group.

Uniqueness

®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of ®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-2-(2,5-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJRSYOEJFYII-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.